molecular formula C14H17BrN2 B586471 (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole CAS No. 1126745-77-4

(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole

Cat. No. B586471
M. Wt: 298.239
InChI Key: JCXOJXALBTZEFE-MSXAUQHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthetic cathinones are one of the most numerous and widespread groups among Novel Psychoactive Substances (NPS). The emergence of NPS has been a continuous and evolving problem for more than a decade1. Most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds1.



Molecular Structure Analysis

The basic structure of cathinone consists of a phenyl ring and an attached aminoalkyl chain with a carbonyl1. Synthetic cathinones can be classified as phenylethylamines that possess psychostimulant effects, and cathinone derivatives themselves can be described as β-keto phenylethylamines1.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving “®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole” are not available in the public domain.


Safety And Hazards

The safety and hazards associated with this specific compound are not available in the public domain. However, synthetic cathinones, a related group of compounds, pose a significant threat to the health and lives of their users1.


Future Directions

The development of new drugs or drug candidates based on similar systems has been a promising approach due to the diverse activities associated with these systems2. Therefore, it is important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented1.


Please consult with a professional chemist or a relevant expert for more accurate and specific information. This information is based on general knowledge and might not directly apply to “®-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole”.


properties

IUPAC Name

5-bromo-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOJXALBTZEFE-MSXAUQHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole

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